molecular formula C17H14ClN3O3 B5609253 3-(4-chlorophenyl)-N-(4-methoxybenzyl)-1,2,4-oxadiazole-5-carboxamide

3-(4-chlorophenyl)-N-(4-methoxybenzyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No. B5609253
M. Wt: 343.8 g/mol
InChI Key: YQYPFTQMBWROMV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related oxadiazole derivatives involves starting compounds such as 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide, which is further processed through various chemical reactions to obtain novel compounds. These compounds are characterized using techniques like IR, 1H NMR, 13C NMR, elemental analysis, and mass spectral studies, confirming their successful synthesis (Bekircan, Ülker, & Menteşe, 2015).

Molecular Structure Analysis

Molecular structure analysis often employs spectroscopic methods and crystallography to determine the configuration and conformation of compounds. For instance, compounds within this class exhibit specific structural characteristics, as elucidated by X-ray crystallography, which provides detailed insights into their molecular geometry and helps in understanding their physical and chemical behavior (Kumarasinghe, Hruby, & Nichol, 2009).

Chemical Reactions and Properties

The oxadiazole derivatives engage in a variety of chemical reactions, reflecting their reactive nature and the influence of their functional groups. Their chemical properties are explored through reactions like cyclization, aminomethylation, and others, leading to the formation of diverse compounds with potential biological activities. These reactions are pivotal for tailoring the compound's properties for specific applications (Bekircan, Ülker, & Menteşe, 2015).

properties

IUPAC Name

3-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O3/c1-23-14-8-2-11(3-9-14)10-19-16(22)17-20-15(21-24-17)12-4-6-13(18)7-5-12/h2-9H,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQYPFTQMBWROMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=NC(=NO2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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